molecular formula C8H15NO5 B13952438 Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

Cat. No.: B13952438
M. Wt: 205.21 g/mol
InChI Key: VZUMHTBGTBIDIT-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a hydroxypropyl group attached to an oxazolidinone ring, which is further esterified with acetic acid. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate typically involves the reaction of 3-hydroxypropylamine with ethyl chloroformate to form the oxazolidinone ring. This intermediate is then reacted with acetic anhydride to yield the acetate ester. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amines or other reduced derivatives.

    Substitution: The acetate group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxazolidinone derivatives.

    Substitution: Various acylated or functionalized derivatives.

Scientific Research Applications

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate finds applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can engage in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Hydroxypropionic Acid: Shares the hydroxypropyl group but lacks the oxazolidinone ring.

    2-Oxazolidinone: Contains the oxazolidinone ring but lacks the hydroxypropyl and acetate groups.

    3-(2-Hydroxyethyl)-2-oxazolidinone: Similar structure with a hydroxyethyl group instead of hydroxypropyl.

Uniqueness: 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is unique due to the combination of its hydroxypropyl group, oxazolidinone ring, and acetate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4)

InChI Key

VZUMHTBGTBIDIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC(=O)N1CCCO

Origin of Product

United States

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